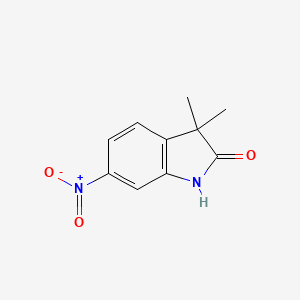
3,3-Dimethyl-6-nitroindolin-2-one
Descripción general
Descripción
3,3-Dimethyl-6-nitroindolin-2-one is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a nitro group at the 6th position and two methyl groups at the 3rd position of the indolin-2-one core .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 3,3-dimethyl-6-nitroindolin-2-one, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
This compound, as an indolin-2-one-functionalized nitroimidazole, exhibits a dual mode of action . Firstly, it directly inhibits topoisomerase IV, an enzyme critical for bacterial DNA replication . Secondly, it undergoes reductive bioactivation, leading to the formation of damaging reactive species . This dual mode of action impairs resistance development .
Biochemical Pathways
The inhibition of topoisomerase iv and the generation of damaging reactive species suggest that it disrupts dna replication and induces dna damage, respectively .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By inhibiting topoisomerase IV and generating damaging reactive species, it disrupts bacterial DNA replication and induces DNA damage, leading to bacterial cell death .
Métodos De Preparación
The synthesis of 3,3-Dimethyl-6-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3,3-Dimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the electron-withdrawing nitro group.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and palladium on activated carbon. The major products formed depend on the type of reaction, such as 3,3-dimethyl-6-aminoindolin-2-one from reduction .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-6-nitroindolin-2-one has several applications in scientific research:
Comparación Con Compuestos Similares
3,3-Dimethyl-6-nitroindolin-2-one can be compared with other indole derivatives such as:
3,3-Dimethylindolin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-3,3-dimethylindolin-2-one: Formed by the reduction of this compound, it has different biological properties.
3,3-Dimethyl-5-nitroindolin-2-one: Similar structure but with the nitro group at the 5th position, leading to different reactivity and applications.
These comparisons highlight the unique features of this compound, particularly its nitro group at the 6th position, which significantly influences its chemical behavior and applications .
Propiedades
IUPAC Name |
3,3-dimethyl-6-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)7-4-3-6(12(14)15)5-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVMMOAEEVKAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544513 | |
| Record name | 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100510-64-3 | |
| Record name | 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)



![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)





